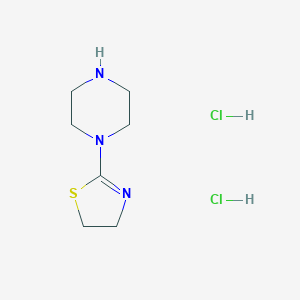

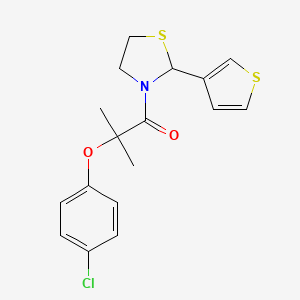

![molecular formula C19H24ClN5O2S B2882267 盐酸N-(苯并[d]噻唑-2-基)-1-甲基-N-(3-吗啉基丙基)-1H-吡唑-3-甲酰胺 CAS No. 1185151-94-3](/img/structure/B2882267.png)

盐酸N-(苯并[d]噻唑-2-基)-1-甲基-N-(3-吗啉基丙基)-1H-吡唑-3-甲酰胺

货号 B2882267

CAS 编号:

1185151-94-3

分子量: 421.94

InChI 键: XHHQGGHLTODOFF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]thiazol-2-yl is a component that is often found in various organic compounds and has a wide range of properties and applications . It possesses optical properties, coordination properties, electron acceptor properties, etc . It is used in the synthesis of a variety of fused heterocyclic compounds .

Synthesis Analysis

The synthesis of C2-substituted benzothiazoles has received much attention . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of compounds containing the benzo[d]thiazol-2-yl component was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing the benzo[d]thiazol-2-yl component were judged by their C, H, and N analysis .科学研究应用

协同激活相关精氨酸甲基转移酶 1 (CARM1) 抑制

- 该化合物已作为靶向 CARM1 的系列研究的一部分进行了探索。该系列化合物(包括类似分子)在受杂芳基片段影响的抑制剂的设计和合成方面显示出潜力,其中噻吩类似物表现出优越性 (Allan 等人,2009 年)。

抗肿瘤特性

- 已在国家癌症研究所的发育治疗计划等框架内进行了合成和抗癌活性筛选。该类化合物已显示出作为新型抗癌剂的希望 (Horishny 等人,2020 年)。

抗菌剂

- 已合成并测试了与该化合物相关的 novel 类似物,以了解其抗菌活性。一些化合物对金黄色葡萄球菌和枯草芽孢杆菌等细菌表现出显着的活性,表明其作为抗菌剂的潜力 (Palkar 等人,2017 年)。

分子相互作用研究

- 已探索了类似化合物与 CB1 大麻素受体等受体的分子相互作用。此类研究涉及构象分析、药效团建模和三维定量构效关系模型 (Shim 等人,2002 年)。

潜在抗精神病剂

- 已将与该化合物类似的杂环类似物评估为潜在抗精神病剂。这些类似物对多巴胺 D2 和血清素 5-HT2 等受体的结合程度不同,这些受体对抗精神病药物作用至关重要 (Norman 等人,1996 年)。

血小板糖蛋白 IIb/IIIa 受体拮抗作用

- 已研究了类似化合物抗血小板聚集和抗血栓作用,表明其在治疗血栓性疾病中具有潜在用途 (Banno 等人,1999 年)。

作用机制

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S.ClH/c1-22-10-7-16(21-22)18(25)24(9-4-8-23-11-13-26-14-12-23)19-20-15-5-2-3-6-17(15)27-19;/h2-3,5-7,10H,4,8-9,11-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHQGGHLTODOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

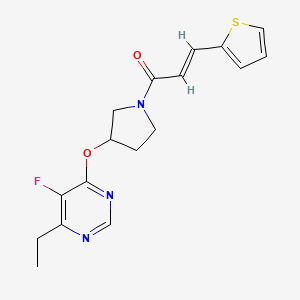

![5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol](/img/structure/B2882184.png)

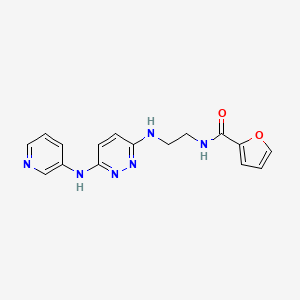

![4-benzoyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2882189.png)

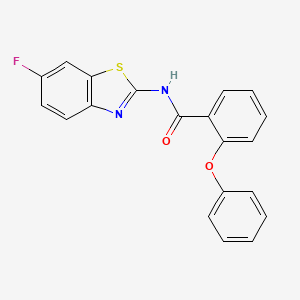

![3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2882191.png)

![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2882194.png)

![6-[4-(Dimethylamino)phenyl]-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2882195.png)

![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)

![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)

![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)